3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine
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Overview
Description
3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a furyl group, a methoxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multi-step organic reactions. One common method includes the reaction of 2-furylamine with 3-methoxybenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final triazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with different functional groups.
Scientific Research Applications
3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Furyl)-3-(4-methoxyphenyl)-2-propen-1-one
- 4-Methoxyphenyl 3-(2-furyl)-2-propenoate
Uniqueness
3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H14N4O2S |
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Molecular Weight |
302.35 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H14N4O2S/c1-19-11-5-2-4-10(8-11)9-21-14-17-16-13(18(14)15)12-6-3-7-20-12/h2-8H,9,15H2,1H3 |
InChI Key |
JVVPZYYELBDIPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C(N2N)C3=CC=CO3 |
Origin of Product |
United States |
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